molecular formula C17H18N2O3S B4187157 N-(2-METHYLPHENYL)-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE

N-(2-METHYLPHENYL)-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B4187157
M. Wt: 330.4 g/mol
InChI Key: AOENGEMKZXGRPE-UHFFFAOYSA-N
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Description

N-(2-METHYLPHENYL)-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with a sulfonamide group attached to a benzene ring, which is further substituted with a pyrrolidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYLPHENYL)-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach might include:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

    Substitution reactions:

    Oxidation: The ketone group in the pyrrolidinyl ring can be introduced via oxidation reactions using oxidizing agents like PCC (Pyridinium chlorochromate).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYLPHENYL)-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: PCC, KMnO4

    Reducing agents: NaBH4, LiAlH4

    Substitution reagents: Halogens, nitrating agents

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme inhibition due to its sulfonamide group.

    Medicine: Possible applications as an antimicrobial or anti-inflammatory agent.

    Industry: Use in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-METHYLPHENYL)-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The compound might target enzymes involved in this pathway, leading to bacteriostatic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness

N-(2-METHYLPHENYL)-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern and the presence of the pyrrolidinyl group, which might confer distinct biological activities or chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

N-(2-methylphenyl)-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-12-4-2-3-5-16(12)19-23(21,22)15-8-6-13(7-9-15)14-10-17(20)18-11-14/h2-9,14,19H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOENGEMKZXGRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C3CC(=O)NC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-METHYLPHENYL)-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE
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N-(2-METHYLPHENYL)-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE
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N-(2-METHYLPHENYL)-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE
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N-(2-METHYLPHENYL)-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE
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N-(2-METHYLPHENYL)-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 6
N-(2-METHYLPHENYL)-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE

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